Methyl Caffeate

Description

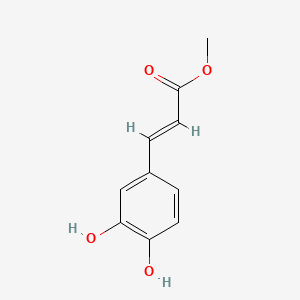

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030290 | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-74-1 | |

| Record name | Caffeic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Caffeate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Extraction of Methyl Caffeate

Preamble: The Rising Profile of a Phenolic Ester

Methyl caffeate, the methyl ester of caffeic acid, is a naturally occurring phenolic compound that has garnered significant attention within the scientific community. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, have positioned it as a promising candidate for drug development and a valuable compound in the nutraceutical and cosmetic industries.[1][2][3] This guide provides a comprehensive technical overview of the natural origins of this compound and the scientific methodologies employed for its extraction and purification, tailored for researchers, scientists, and professionals in the field of drug development.

Section 1: Natural Occurrence of this compound: A Botanical Survey

This compound is synthesized by a variety of plant species, often as a component of their defense mechanism against pathogens and herbivores. Its distribution is widespread, yet concentrations can vary significantly depending on the plant species, geographical location, and environmental conditions. The following table summarizes prominent botanical sources of this compound.

| Plant Species | Family | Plant Part | Reported Presence/Yield | References |

| Polygonum amplexicaule D.Don var. sinense Forb. (Xuesanqi) | Polygonaceae | Rhizome | Identified as a major active chemical; content varies by region. | [4] |

| Balanophora laxiflora Hemsl. ex Forbes & Hemsl | Balanophoraceae | Whole Plant | Isolated as a major component. | [5] |

| Prunus persica (L.) Batsch (Peach) | Rosaceae | Flowers | Isolated and identified as a bioactive compound. | [1][6] |

| Solanum torvum Swartz (Turkey Berry) | Solanaceae | Fruit | Naturally produced in the fruit. | [7] |

| Flacourtia jangomas (Lour.) Raeusch. (Indian Plum) | Salicaceae | Bark | Isolated from the chloroform fraction of the methanolic extract. | [8][9] |

| Inonotus obliquus (Fr.) Pilát (Chaga Mushroom) | Hymenochaetaceae | Sclerotia | Betulin-3-caffeate, an esterified form, is present. | [10] |

| Minthostachys verticillata (Griseb.) Epling | Lamiaceae | - | Identified in aqueous extract. | |

| Gaillardia pulchella Foug. | Asteraceae | - | Reported presence. | [11] |

| Meum athamanticum Jacq. | Apiaceae | - | Reported presence. | [11] |

| Hypericum ascyron L. | Hypericaceae | - | Reported presence. | [11] |

Section 2: Extraction Methodologies: From Plant Matrix to Purified Compound

The extraction of this compound from its natural sources is a critical step that dictates the yield and purity of the final product. The choice of extraction method is influenced by the physicochemical properties of the compound and the nature of the plant matrix.

Conventional Solvent Extraction: A Foundational Approach

Solvent extraction remains a widely employed technique due to its simplicity and scalability.[12] The selection of an appropriate solvent is paramount and is guided by the principle of "like dissolves like." Given this compound's moderate polarity, solvents such as ethanol, methanol, and ethyl acetate are effective.

-

Preparation of Plant Material: The selected plant part (e.g., dried rhizomes of Polygonum amplexicaule) is ground into a coarse powder to increase the surface area for solvent penetration.

-

Maceration/Reflux Extraction: The powdered plant material is soaked in the chosen solvent (e.g., 95% ethanol) at room temperature (maceration) or heated under reflux for a specified period (e.g., 2-3 hours).[13][14][15] The process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[13]

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). This compound, being moderately polar, will preferentially partition into the ethyl acetate fraction.[4]

-

Chromatographic Purification: The enriched ethyl acetate fraction is subjected to column chromatography for the isolation of pure this compound.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of non-polar and polar solvents (e.g., hexane-acetone or chloroform-methanol) is employed to elute compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing this compound may require further purification using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

Caption: Generalized workflow for the solvent extraction and purification of this compound.

Supercritical Fluid Extraction (SFE): A Green Alternative

Supercritical fluid extraction (SFE) is an environmentally friendly technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[5][16] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract target compounds.

Causality Behind Experimental Choices in SFE:

-

Supercritical CO₂ as the Solvent: CO₂ is non-toxic, non-flammable, and has a readily accessible critical point (31.1 °C and 73.8 bar). Its gaseous nature at ambient conditions simplifies its removal from the extract, leaving no solvent residue.[7]

-

Addition of a Co-solvent: Due to the non-polar nature of supercritical CO₂, a polar co-solvent (modifier) such as ethanol or methanol is often added to enhance the extraction efficiency of moderately polar compounds like this compound.[5][7]

-

Optimization of Parameters: The extraction yield is highly dependent on temperature, pressure, and the percentage of co-solvent. These parameters must be systematically optimized for each plant matrix.[5]

A two-step SFE process can be employed for the comprehensive extraction of both non-polar and polar compounds from a plant matrix in a single run.[4] The initial step with a low percentage of co-solvent can isolate non-polar compounds, followed by a second step with an increased co-solvent concentration to extract more polar molecules like this compound.[4]

Section 3: Chemical Synthesis: A Comparative Perspective

While natural extraction is a primary source, chemical synthesis offers an alternative route to obtain this compound, particularly for creating derivatives or when natural sources are limited.

Fischer-Speier Esterification

This classic acid-catalyzed esterification involves the reaction of caffeic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[8][17][18]

Reaction Mechanism:

-

Protonation of the carbonyl oxygen of caffeic acid by the acid catalyst increases the electrophilicity of the carbonyl carbon.

-

The nucleophilic oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

A proton transfer occurs, followed by the elimination of a water molecule.

-

Deprotonation of the resulting oxonium ion yields this compound.

A study on the esterification of caffeic acid with methanol using PTSA as a catalyst reported a yield of 84.0% under optimized conditions (molar ratio of methanol to caffeic acid of 20:1, reaction temperature of 65°C, and a reaction time of 4 hours).[18]

Enzymatic Synthesis

Enzymatic synthesis is a greener and more specific alternative to chemical synthesis. Lipases, such as Candida antarctica lipase B (CALB), can be used to catalyze the transesterification of this compound to produce other caffeic acid esters.[1] This approach can also be applied to the direct esterification of caffeic acid with methanol. The use of ionic liquids as solvents in enzymatic synthesis has been shown to be effective.[1]

Section 4: Analytical Characterization and Validation

The unambiguous identification and quantification of this compound are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the quantification of this compound in plant extracts.[4]

Optimized HPLC Parameters:

| Parameter | Specification | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase is ideal for retaining and separating moderately polar compounds like this compound. |

| Mobile Phase | Gradient of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). | The acidic mobile phase suppresses the ionization of the phenolic hydroxyl groups, leading to sharper peaks and better retention. A gradient elution allows for the efficient separation of a complex mixture of compounds with varying polarities.[19] |

| Flow Rate | 0.8 - 1.2 mL/min | A typical analytical flow rate that provides a good balance between analysis time and separation efficiency.[19] |

| Detection | UV-Vis or Diode Array Detector (DAD) at ~325 nm | This compound exhibits strong UV absorbance around 325 nm due to its conjugated system.[19] |

| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times.[20] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization (e.g., silylation) is often required to increase their volatility.

Typical GC-MS Parameters:

| Parameter | Specification |

| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)[21] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[21] |

| Injector Temperature | 250-280 °C[21][22] |

| Oven Temperature Program | A temperature gradient, for example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C) to elute compounds with different boiling points.[21] |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isolated compounds.

¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆):

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 1 | - | 127.4 |

| 2 | 7.02 (d, J = 1.8) | 122.5 |

| 3 | 6.75 (d, J = 8.4) | 115.1 |

| 4 | - | 145.9 |

| 5 | - | 149.1 |

| 6 | 6.96 (dd, J = 8.4, 1.8) | - |

| 7 | 7.42 (d, J = 15.6) | 146.5 |

| 8 | 6.16 (d, J = 15.6) | 116.4 |

| 9 | - | 167.9 |

| OCH₃ | - | 51.5 |

Data sourced from Zhang et al. (2011)

Sources

- 1. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. coleparmer.com [coleparmer.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. phytojournal.com [phytojournal.com]

- 16. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 18. shd.org.rs [shd.org.rs]

- 19. wjpmr.com [wjpmr.com]

- 20. researchgate.net [researchgate.net]

- 21. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. myfoodresearch.com [myfoodresearch.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Methyl Caffeate

Abstract

Methyl caffeate, the methyl ester of caffeic acid, is a pivotal natural product and a versatile intermediate in the synthesis of more complex bioactive molecules, such as Caffeic Acid Phenethyl Ester (CAPE).[1][2] Its inherent antioxidant properties and role as a synthetic building block make it a compound of significant interest to researchers in medicinal chemistry, natural product synthesis, and drug development. This guide provides a comprehensive, in-depth exploration of the prevalent methodologies for the chemical synthesis and subsequent purification of this compound. We move beyond simple procedural lists to dissect the underlying chemical principles and rationale behind experimental choices. The content herein covers traditional acid-catalyzed Fischer esterification, modern heterogeneous catalytic methods using ion-exchange resins, and green enzymatic approaches. Furthermore, this document details robust, field-proven protocols for purification, including extraction, crystallization, and chromatographic techniques, culminating in methods for analytical characterization and quality control. This guide is designed to serve as a practical and authoritative resource for scientists and professionals requiring a high-purity synthesis of this compound.

Introduction

This compound (methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a derivative of caffeic acid, one of the most abundant hydroxycinnamic acids found throughout the plant kingdom.[3][4] While caffeic acid itself possesses notable antioxidant and anti-inflammatory activities, its practical application can be limited by low lipophilicity and stability.[1][3] Esterification to form this compound is a feasible strategy to enhance its lipophilicity, thereby improving its solubility in lipid-based systems and its potential for various industrial applications.[3]

The primary challenge in synthesizing this compound lies in achieving high conversion rates under conditions that do not degrade the sensitive catechol (3,4-dihydroxy) moiety, which is susceptible to oxidation. Subsequent purification requires the effective removal of unreacted caffeic acid, the catalyst, and any side products, demanding a multi-step, optimized strategy to yield a product of high purity suitable for research or further synthetic elaboration.

Section 1: Chemical Synthesis of this compound

The synthesis of this compound is fundamentally an esterification reaction between caffeic acid and methanol. The choice of catalyst and reaction conditions dictates the efficiency, yield, and environmental impact of the process.

Method 1: Homogeneous Acid-Catalyzed Esterification (Fischer-Speier Reaction)

The Fischer-Speier esterification is a classic and widely used method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[5] The primary drawback of this direct acylation method is the unfavorable chemical equilibrium, which must be overcome by using a large excess of one reagent (typically the alcohol) or by removing the water byproduct as it forms.[5]

Causality and Mechanistic Insight

The mechanism involves the protonation of the carbonyl oxygen of caffeic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by the methanol. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[5] Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective catalysts.[3] While H₂SO₄ is a potent catalyst, PTSA is often preferred as it is a solid, making it easier to handle, and is considered a milder option.[3][6]

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol: PTSA-Catalyzed Synthesis [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine caffeic acid (1 part by weight), methanol (20 parts molar equivalent), and p-toluenesulfonic acid (8% by weight relative to caffeic acid).

-

Reflux: Heat the mixture to reflux (approximately 65 °C) with continuous stirring. The large excess of methanol serves both as a reagent and a solvent, driving the equilibrium towards the product side.

-

Reaction Monitoring: The reaction is typically monitored by Thin Layer Chromatography (TLC) or HPLC. A reaction time of 4 hours is often sufficient to reach equilibrium, achieving yields up to 84%.[3]

-

Cooling: After completion, allow the reaction mixture to cool to room temperature.

Method 2: Heterogeneous Catalysis with Cation-Exchange Resins

To circumvent the challenges associated with corrosive mineral acids and their difficult removal, solid acid catalysts like cation-exchange resins have emerged as a highly effective and greener alternative.[1][2]

Principle and Advantages

These resins are polymeric materials with acidic functional groups (e.g., sulfonic acid) that mimic the catalytic activity of strong acids. The key advantage is that the catalyst is in a solid phase, allowing for simple filtration to remove it from the reaction mixture post-reaction. This simplifies the work-up, reduces corrosive waste, and allows the resin to be regenerated and reused.[1]

Experimental Protocol: Cation-Exchange Resin Catalysis [1][2]

-

Catalyst Preparation: Use a porous cation-exchange resin (e.g., Diaion PK208LH). If necessary, wash the resin with methanol to remove any impurities and water.

-

Reaction Setup: Charge a flask with caffeic acid, methanol, and the cation-exchange resin.

-

Reaction Conditions: Heat the mixture to 60 °C with stirring for approximately 4 hours. These milder conditions compared to some Fischer protocols are often sufficient due to the high catalytic activity of the resin.[1][2]

-

Catalyst Removal: After the reaction, cool the mixture and simply filter to remove the resin beads. The filtrate, containing this compound, unreacted starting materials, and methanol, is then carried forward to purification.

Method 3: Enzymatic Synthesis

Biocatalysis represents a frontier in green chemistry, offering high selectivity under exceptionally mild conditions. Lipases are commonly employed for esterification and transesterification reactions.[7]

Principle and Rationale

Enzymes like Candida antarctica lipase B (CALB) can catalyze the esterification of caffeic acid.[1] These reactions are often performed in organic solvents or ionic liquids to improve the solubility of the substrates.[7] The primary advantages are the near-complete absence of side products and operation at or near room temperature, which preserves the integrity of the sensitive phenolic groups. However, challenges include the higher cost of enzymes and potentially longer reaction times.

Caption: General Synthesis & Purification Workflow.

| Parameter | Fischer Esterification (PTSA) | Cation-Exchange Resin |

| Catalyst | p-Toluenesulfonic Acid (Homogeneous) | Sulfonated Polymer (Heterogeneous) |

| Typical Temp. | 65 °C[3] | 60 °C[1][2] |

| Typical Time | 4 hours[3] | 4 hours[1][2] |

| Yield | ~84%[3] | High conversion reported[2] |

| Work-up | Requires neutralization/extraction | Simple filtration |

| Reusability | No | Yes |

Table 1: Comparison of Common Synthesis Methods.

Section 2: Purification of this compound

A robust purification strategy is critical to obtaining high-purity this compound. The process typically involves an initial work-up to remove the bulk of impurities, followed by a final polishing step like crystallization or chromatography.

Step 1: Initial Work-up and Liquid-Liquid Extraction

This step is essential after acid-catalyzed synthesis to remove the acid catalyst and unreacted, water-soluble starting materials.

Protocol Rationale

-

Solvent Removal: The excess methanol is first removed from the reaction mixture, typically under reduced pressure using a rotary evaporator.

-

Neutralization: The residue is redissolved in an organic solvent immiscible with water, such as ethyl acetate. This organic phase is then washed with a mild basic solution, like saturated sodium bicarbonate (NaHCO₃), to neutralize and remove any remaining acidic catalyst (e.g., PTSA).[8]

-

Water Wash: Subsequent washes with deionized water or brine remove any residual salts and water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield crude this compound.

Step 2: Purification by Crystallization

Crystallization is a powerful technique for purifying solid compounds, capable of yielding material with very high purity by exploiting differences in solubility.[9] this compound is typically isolated as a white or off-white crystalline powder.[10][11]

Principle of Operation

The crude solid is dissolved in a minimal amount of a suitable hot solvent (or solvent mixture). As the solution cools slowly, the solubility of the this compound decreases, causing it to crystallize out of the solution, while impurities tend to remain dissolved.

Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system must be chosen. This often involves a primary solvent in which the compound is soluble when hot but less soluble when cold (e.g., ethyl acetate, methanol) and a co-solvent in which the compound is poorly soluble (e.g., n-hexane, water). A common system is ethyl acetate/n-hexane.[6]

-

Dissolution: Dissolve the crude this compound in the minimum required volume of hot ethyl acetate.

-

Crystallization: Slowly add n-hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold n-hexane to remove any adhering impurities, and dry them under vacuum.

Step 3: Chromatographic Purification

For instances where crystallization does not provide the desired level of purity, or for isolating small quantities of very pure material, column chromatography is the method of choice.[10]

Principle and Technique

This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through it. This compound, being moderately polar, can be effectively purified using a normal-phase silica gel column.

Protocol: Column Chromatography

-

Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent like n-hexane.

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient might start with a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v) and gradually increase the proportion of ethyl acetate.[6]

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the final product.

Caption: Purification Strategy Flowchart.

Section 3: Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. A combination of spectroscopic and physical methods is employed.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water, often with a small amount of acid (like formic acid), is used.[1][12] Purity is determined by the area percentage of the product peak detected by a UV detector at around 324 nm.[10]

-

Melting Point: Pure this compound has a sharp melting point reported to be around 158.5 °C.[13] A broad melting range indicates the presence of impurities.

Structural Confirmation

The following data provides a reference for confirming the structure of synthesized this compound.

| Technique | Observation | Reference |

| ¹H-NMR | δ (ppm) in DMSO-d₆: 12.10 (1H, s, -COOH), 9.53 (1H, s, -OH), 9.13 (1H, s, -OH), 7.42 (1H, d, J=15.6 Hz, H-7), 7.02 (1H, d, J=1.8 Hz, H-6), 6.96 (1H, dd, J=8.4, 1.8 Hz, H-2), 6.75 (1H, d, J=8.4 Hz, H-3), 6.16 (1H, d, J=15.6 Hz, H-8), 3.68 (3H, s, -OCH₃). Note: Literature values may vary slightly based on solvent and specific instrument. | [10] |

| ¹³C-NMR | δ (ppm) in DMSO-d₆: 167.9 (C-9), 149.1 (C-5), 146.5 (C-7), 145.9 (C-4), 127.4 (C-1), 122.5 (C-2), 116.4 (C-8), 115.1 (C-3), 51.5 (-OCH₃). | [10] |

| EI-MS | Molecular Ion Peak (M⁺) at m/z 194, corresponding to the molecular formula C₁₀H₁₀O₄. | [10][14] |

| Appearance | White to off-white crystalline powder. | [10][11] |

Table 2: Key Characterization Data for this compound.

Conclusion

The synthesis of this compound from caffeic acid is a well-established process that serves as a fundamental example of esterification. While traditional Fischer esterification using catalysts like PTSA remains a viable and high-yielding laboratory method, the adoption of heterogeneous catalysts such as cation-exchange resins offers significant advantages in terms of environmental impact and process simplification. For applications demanding the highest standards of sustainability, enzymatic synthesis provides an exceptionally mild and selective alternative.

Successful synthesis is critically dependent on a well-designed purification strategy. A combination of liquid-liquid extraction and crystallization is often sufficient to achieve high purity. For the most demanding applications, column chromatography provides the ultimate tool for purification. Rigorous analytical characterization by HPLC, NMR, and MS is essential to validate the purity and structural integrity of the final product, ensuring its suitability for advanced research and development.

References

-

Title: Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid Source: PubMed URL: [Link]

-

Title: Production of this compound as an intermediate product to produce caffeic acid phenethyl ester by esterification using cation-exchange resin Source: ResearchGate URL: [Link]

-

Title: Isolation, identification and determination of this compound, ethyl caffeate and other phenolic compounds from Polygonum amplexicaule var. sinense Source: Academic Journals URL: [Link]

-

Title: Time courses of caffeic acid (a) and this compound (b) during batch-wise esterification with cation-exchange resin. Source: ResearchGate URL: [Link]

-

Title: “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent Source: MDPI URL: [Link]

-

Title: this compound production by A‐domain_CAR at different pH levels (8.0... Source: ResearchGate URL: [Link]

-

Title: Antioxidation Mechanism Studies of Caffeic Acid: Identification of Antioxidation Products of this compound from Lipid Oxidation Source: ACS Publications URL: [Link]

-

Title: A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst Source: Serbian Chemical Society URL: [Link]

-

Title: (PDF) Isolation, identification and determination of this compound, ethyl caffeate and other phenolic compounds from Polygonum amplexicaule var. sinense Source: ResearchGate URL: [Link]

-

Title: this compound Source: PubChem, NIH URL: [Link]

-

Title: Production of this compound as an intermediate product to produce caffeic acid phenethyl ester by esterification using cation-exchange resin Source: EconStor URL: [Link]

-

Title: Synthesis of caffeic acid derivatives from methylated acid. Source: ResearchGate URL: [Link]

-

Title: Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways Source: MDPI URL: [Link]

-

Title: Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst Source: PMC, NIH URL: [Link]

-

Title: Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities Source: MDPI URL: [Link]

-

Title: this compound Source: mzCloud URL: [Link]

-

Title: Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives Source: NIH URL: [Link]

-

Title: Fischer Esterification Source: Odinity URL: [Link]

-

Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

-

Title: Crystallization and Purification Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [econstor.eu]

- 3. shd.org.rs [shd.org.rs]

- 4. researchgate.net [researchgate.net]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. odinity.com [odinity.com]

- 9. researchgate.net [researchgate.net]

- 10. academicjournals.org [academicjournals.org]

- 11. biosynth.com [biosynth.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound | 3843-74-1 | FM46133 | Biosynth [biosynth.com]

- 14. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Methyl Caffeate: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

Abstract

Methyl Caffeate, a naturally occurring phenolic compound, is of significant interest to the pharmaceutical and nutraceutical industries for its diverse biological activities. A thorough understanding of its molecular structure is paramount for quality control, drug design, and mechanistic studies. This technical guide provides an in-depth exploration of the spectroscopic techniques used for the structural elucidation and characterization of this compound. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure accurate and reliable analysis.

Introduction: The Molecular Blueprint of this compound

Methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as this compound, is the methyl ester of caffeic acid. Its structure comprises a catechol (3,4-dihydroxybenzene) ring, a propenoate chain with a trans-configured double bond, and a methyl ester group. This unique combination of functional groups dictates its chemical properties and biological functions. Spectroscopic analysis provides a powerful, non-destructive means to confirm this structure by probing the chemical environment of individual atoms and the vibrational and electronic properties of the molecule.

This guide will systematically walk through the application of three core spectroscopic techniques, explaining not just the "what" but the "why" behind experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Design: Why DMSO-d₆ is the Solvent of Choice

The choice of solvent is critical in NMR spectroscopy. Deuterated solvents are used to avoid large solvent signals that would otherwise overwhelm the analyte signals. For this compound, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to several factors:

-

Solubility: this compound is readily soluble in DMSO-d₆, allowing for the preparation of sufficiently concentrated samples for both ¹H and ¹³C NMR.

-

Chemical Shift Range: DMSO-d₆ has a residual proton signal at approximately 2.50 ppm and a carbon signal at 39.52 ppm, which typically do not overlap with the key signals of this compound.

-

Hydrogen Bonding: The phenolic hydroxyl protons of this compound are labile and can exchange with protons in protic solvents, leading to broad or absent signals. DMSO-d₆ is aprotic but can act as a hydrogen bond acceptor, which slows down the exchange rate of the hydroxyl protons, often allowing them to be observed as sharp singlets in the ¹H NMR spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.

Data Interpretation: Assigning the ¹H and ¹³C NMR Spectra

The ¹H and ¹³C NMR spectra of this compound in DMSO-d₆ provide a wealth of structural information. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Data for this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.53 | s | - | 1H | Ar-OH |

| 9.13 | s | - | 1H | Ar-OH |

| 7.53 | d | 12.0 | 1H | H-7 |

| 7.29 | s | - | 1H | H-2 |

| 7.07 | d | 8.0 | 1H | H-6 |

| 6.76 | d | 8.0 | 1H | H-5 |

| 6.47 | d | 16.0 | 1H | H-8 |

| 3.78 | s | - | 3H | -OCH₃ |

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 166.2 | C-9 (C=O) |

| 149.9 | C-4 |

| 148.4 | C-7 |

| 145.9 | C-3 |

| 126.0 | C-1 |

| 123.7 | C-6 |

| 115.9 | C-2 |

| 114.8 | C-5 |

| 111.5 | C-8 |

| 56.1 | -OCH₃ |

Interpretation Insights:

-

The large coupling constant (J = 16.0 Hz) between H-7 and H-8 is characteristic of a trans-alkene, confirming the (E)-configuration of the double bond.

-

The downfield chemical shifts of the aromatic protons and carbons are consistent with the presence of electron-donating hydroxyl groups.

-

The singlet at 3.78 ppm integrating to three protons is a clear indication of the methyl ester group.

-

The observation of the two phenolic hydroxyl protons as singlets confirms the utility of DMSO-d₆ as the solvent.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Causality in Experimental Design: The Solid-State Advantage

This compound is a solid at room temperature, making solid-state IR techniques the most practical approach. The choice between methods like potassium bromide (KBr) pellets and Attenuated Total Reflectance (ATR) depends on the available equipment and desired sample throughput. ATR-FTIR is often preferred for its simplicity and minimal sample preparation.

Experimental Protocol: ATR-FTIR Analysis

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric or instrumental interferences.

-

Place a small amount of powdered this compound onto the ATR crystal, ensuring complete coverage of the sampling area.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Data Interpretation: Identifying Key Vibrational Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3050-3000 | C-H stretch | Aromatic & Vinylic C-H |

| ~2950-2850 | C-H stretch | Methyl C-H |

| ~1710-1680 | C=O stretch | α,β-Unsaturated Ester |

| ~1630-1600 | C=C stretch | Alkene & Aromatic Ring |

| ~1280-1150 | C-O stretch | Ester & Phenolic C-O |

Interpretation Insights:

-

A broad absorption band in the region of 3400-3200 cm⁻¹ is a strong indicator of the hydrogen-bonded phenolic hydroxyl groups.[2]

-

The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the α,β-unsaturated ester.[3]

-

The presence of peaks in the 1630-1600 cm⁻¹ region confirms the C=C stretching of both the alkene and the aromatic ring.

-

The C-O stretching vibrations of the ester and phenolic groups typically appear in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring and the propenoate chain in this compound.

Causality in Experimental Design: Solvent Polarity and Chromophores

The choice of solvent in UV-Vis spectroscopy can influence the absorption maxima (λmax) due to solute-solvent interactions. Polar solvents like methanol and ethanol are commonly used for phenolic compounds as they are transparent in the UV-Vis region of interest and readily dissolve the analyte. The extended conjugation in this compound, involving the benzene ring, the C=C double bond, and the C=O group, constitutes the chromophore responsible for its UV absorption.

Experimental Protocol: Determining Absorption Maxima

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol.

-

From the stock solution, prepare a series of dilutions to a final concentration in the range of 1-10 µg/mL.

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent (methanol or ethanol).

-

Fill the sample cuvette with the diluted this compound solution.

-

Scan the absorbance from approximately 200 to 400 nm.

-

Identify the wavelengths of maximum absorbance (λmax). For caffeic acid in ethanol, a prominent absorption maximum is observed around 325 nm.[4]

Data Interpretation: Understanding Electronic Transitions

The UV-Vis spectrum of this compound is expected to show strong absorption bands due to π → π* electronic transitions within the conjugated system. The catechol moiety and the propenoate chain form an extended chromophore. The absorption maxima for this compound in methanol are typically observed around 245 nm and 325 nm. These absorptions are characteristic of the electronic transitions within the conjugated phenolic system.

Integrated Spectroscopic Workflow

The structural elucidation of this compound is a synergistic process where data from each spectroscopic technique provides complementary information. The following diagram illustrates a logical workflow for a comprehensive analysis.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion: A Triad of Spectroscopic Certainty

The combined application of NMR, IR, and UV-Vis spectroscopy provides a robust and comprehensive framework for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy delivers an unambiguous assignment of the carbon-hydrogen framework and stereochemistry. IR spectroscopy offers a rapid confirmation of the key functional groups, while UV-Vis spectroscopy corroborates the presence of the extended conjugated system. This multi-faceted approach ensures the identity and purity of this compound, which is a critical aspect of research and development in the pharmaceutical and related industries. By understanding the principles and practical considerations outlined in this guide, scientists can confidently apply these techniques to their own analytical challenges.

References

-

Isolation, identification and determination of this compound, ethyl caffeate and other phenolic compounds from Polygonum amplexicaule var. sinense. (2011). Journal of Medicinal Plants Research. [Link]

-

Spectrophotometric Analysis of Caffeine. (2015). Arabian Journal of Chemistry. [Link]

-

This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion. (2019). Molecules. [Link]

-

1H-NMR (DMSO-d6, 400 MHz) δ (ppm). The Royal Society of Chemistry. [Link]

-

Production of this compound as an intermediate product to produce caffeic acid phenethyl ester by esterification using cation-exchange resin. (2019). ResearchGate. [Link]

-

FT-IR spectra of caffeic acid (A) and oxidized caffeic acid (B). ResearchGate. [Link]

-

UV-Vis absorption spectra (268–700 nm) in methanol of DPPH (5.0–100 μM). ResearchGate. [Link]

-

The UV-Vis Absorption Spectra of Caffeic Acid in Different Polar-Solvents (Ethanol, Methanol, Acetonitrile and Water). ResearchGate. [Link]

-

DFT Study of the Solvent Effects on the Structure, UV-Vis Spectra and the Antioxidant Activity of Caffeic Acid Phenethyl Ester and Some of Its Derivatives. ResearchGate. [Link]

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. [Link]

-

Spectral properties and stability of selected carotenoid and chlorophyll compounds in different solvent systems. (2023). Food Chemistry Advances. [Link]

-

pH effects on absorption spectra: pKa determination by spectrophotometric method. Journal of Chemical Education. [Link]

-

Modeling UV/Vis Absorption Spectra of Food Colorants in Solution: Anthocyanins and Curcumin as Case Studies. (2022). MDPI. [Link]

-

Validation of Caffeic Acid in Emulsion by UV-Spectrophotometric Method. (2016). Journal of Pharmaceutical Sciences. [Link]

-

Identification and Quantification of Adulterants in Coffee (Coffea arabica L.) Using FT-MIR Spectroscopy Coupled with Chemometrics. (2020). Foods. [Link]

-

UV/Vis absorption spectrum of green coffee oil diluted in ethanol. ResearchGate. [Link]

-

FT-IR spectroscopy as a tool for measuring degree of methyl esterification in pectins isolated from ripening papaya fruit. ResearchGate. [Link]

-

FTIR spectrum of methyl orange and reduced product of methyl orange. ResearchGate. [Link]

-

A Rapid FTIR Spectroscopic Method for Estimation of Caffeine in Soft Drinks and Total Methylxanthines in Tea and Coffee. (2002). Journal of Food Science. [Link]

Sources

The Architecture of Aroma and Defense: A Technical Guide to the Biosynthesis of Methyl Caffeate in Plants

Abstract

Methyl caffeate, a volatile phenylpropanoid ester, plays a significant role in plant defense signaling and contributes to the aromatic profiles of numerous plant species. Its biosynthesis is a fascinating intersection of primary and secondary metabolism, culminating from the well-established phenylpropanoid pathway and a final, crucial esterification step. This technical guide provides an in-depth exploration of the enzymatic reactions and regulatory logic governing the formation of this compound in plants. We will dissect the pathway from its origins in the shikimate pathway to the final methylation of caffeic acid, offering insights for researchers in plant biochemistry, metabolic engineering, and drug discovery.

Introduction: The Significance of this compound

This compound is a naturally occurring ester of caffeic acid, a ubiquitous phenolic compound in the plant kingdom.[1] While caffeic acid itself is a potent antioxidant and a key intermediate in the biosynthesis of lignin and other complex polymers, its methylation into a volatile ester dramatically alters its physicochemical properties and biological function.[2] this compound has been identified as a crucial component of floral scents, acting as a pollinator attractant.[3] Furthermore, its role in plant defense is increasingly recognized, with studies demonstrating its antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5] Understanding its biosynthesis is therefore paramount for harnessing its potential in agriculture and medicine.

The Foundational Framework: The Phenylpropanoid Pathway

The journey to this compound begins with the core phenylpropanoid pathway, a metabolic route that converts the aromatic amino acid L-phenylalanine into a diverse array of secondary metabolites.[6][7][8][9] This pathway is initiated by the deamination of L-phenylalanine and proceeds through a series of hydroxylation and ligation steps to produce key intermediates, including caffeic acid.

From Phenylalanine to Cinnamic Acid: The Gateway

The committed step of the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[6][8][10] This irreversible reaction channels carbon from primary metabolism into the vast network of phenylpropanoid biosynthesis.

Hydroxylation Cascades: Building the Phenolic Scaffold

Following its formation, trans-cinnamic acid undergoes a series of hydroxylation reactions on its aromatic ring to generate the characteristic dihydroxy-phenyl structure of caffeic acid. This is a two-step process:

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the phenyl ring, yielding p-coumaric acid.[10]

-

p-Coumarate 3-hydroxylase (C3H) , another cytochrome P450 enzyme, then hydroxylates p-coumaric acid at the C3 position to produce caffeic acid .[11]

The sequence of these enzymatic reactions is tightly regulated and often involves the channeling of intermediates through multi-enzyme complexes associated with the endoplasmic reticulum.[12]

// Nodes Phe [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cin [label="trans-Cinnamic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cou [label="p-Coumaric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Caf [label="Caffeic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phe -> Cin [label="PAL"]; Cin -> Cou [label="C4H"]; Cou -> Caf [label="C3H"]; }

Figure 1: Core Phenylpropanoid Pathway to Caffeic Acid

The Final Act: Esterification of Caffeic Acid

The conversion of caffeic acid to this compound involves the methylation of its carboxylic acid group. This is a distinct enzymatic reaction from the well-characterized O-methylation of the hydroxyl groups on the phenyl ring, which is catalyzed by Caffeic acid O-methyltransferase (COMT) to produce ferulic acid.[8][13][14] The formation of the methyl ester is accomplished by a specific class of enzymes that utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

The Key Players: S-Adenosyl-L-methionine-Dependent Carboxyl Methyltransferases

The enzymatic esterification of carboxylic acids in plants is primarily carried out by a family of enzymes known as S-adenosyl-L-methionine:carboxyl methyltransferases (CMTs) , which belong to the broader SABATH family of methyltransferases.[3][7] These enzymes catalyze the transfer of a methyl group from SAM to the carboxylate oxygen of a substrate, forming a methyl ester and S-adenosyl-L-homocysteine (SAH).[9]

A well-characterized member of this family is S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) , which is responsible for the synthesis of the volatile floral scent compound methyl salicylate from salicylic acid.[3] The discovery and characterization of SAMT provided a crucial precedent for understanding how plants synthesize volatile methyl esters of other carboxylic acids, including phenolic acids like caffeic acid.

While a specific "caffeic acid carboxyl methyltransferase" has not been definitively isolated and named in all plant species, the biochemical evidence strongly suggests that a member of the SABATH family is responsible for the formation of this compound. These enzymes exhibit a conserved structural fold but possess highly specific substrate-binding pockets that determine their substrate preference.[7]

The Methyl Donor: S-Adenosyl-L-methionine (SAM)

The universal methyl donor for the vast majority of methylation reactions in plants, including the formation of this compound, is S-adenosyl-L-methionine (SAM) . SAM is synthesized from methionine and ATP by the enzyme S-adenosyl-L-methionine synthetase (SAMS). The high-energy sulfonium ion of SAM makes the attached methyl group highly reactive and susceptible to nucleophilic attack by the carboxylate group of caffeic acid within the active site of the carboxyl methyltransferase.

The regeneration of SAM is a critical aspect of cellular metabolism. The product of the methylation reaction, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of most methyltransferases. SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase, and homocysteine is then re-methylated to methionine to complete the SAM cycle.

// Nodes Caf [label="Caffeic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAM [label="S-Adenosyl-L-methionine (SAM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MeCaf [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAH [label="S-Adenosyl-L-homocysteine (SAH)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Carboxyl\nMethyltransferase\n(SABATH family)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Caf -> Enzyme; SAM -> Enzyme; Enzyme -> MeCaf; Enzyme -> SAH; }

Figure 2: Final Esterification Step in this compound Biosynthesis

Experimental Protocols: Investigating this compound Biosynthesis

For researchers aiming to study the biosynthesis of this compound, a combination of in vitro and in vivo approaches is necessary.

In Vitro Enzyme Assays for Carboxyl Methyltransferase Activity

Objective: To determine the enzymatic activity of a candidate carboxyl methyltransferase in converting caffeic acid to this compound.

Methodology:

-

Protein Expression and Purification:

-

Clone the candidate carboxyl methyltransferase gene into an expression vector (e.g., pET vector for E. coli expression).

-

Express the recombinant protein in a suitable host (e.g., E. coli BL21(DE3)).

-

Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Purified enzyme (concentration to be optimized).

-

Caffeic acid (substrate, e.g., 100 µM).

-

S-adenosyl-L-methionine (SAM) (co-substrate, e.g., 200 µM).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂).

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.

-

-

Product Detection and Quantification:

-

Analyze the organic extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify and quantify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

-

In Vivo Metabolite Analysis

Objective: To detect and quantify this compound in plant tissues.

Methodology:

-

Sample Preparation:

-

Harvest plant tissue of interest (e.g., flowers, leaves).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with a suitable organic solvent (e.g., methanol or ethyl acetate).

-

Vortex or sonicate the mixture to ensure efficient extraction.

-

Centrifuge to pellet the cell debris and collect the supernatant.

-

-

Analysis:

-

Concentrate the extract under a stream of nitrogen.

-

Analyze the extract by GC-MS or LC-MS/MS for the identification and quantification of this compound.

-

Use an internal standard for accurate quantification.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the metabolic ingenuity of plants, leveraging the foundational phenylpropanoid pathway and the precise catalytic activity of the SABATH family of carboxyl methyltransferases. While the core enzymatic steps are understood, further research is needed to identify and characterize the specific carboxyl methyltransferases responsible for this compound synthesis in a wider range of plant species. Elucidating the regulatory networks that control the expression of these enzymes, particularly in response to developmental cues and environmental stresses, will be crucial. Such knowledge will not only deepen our understanding of plant chemical ecology but also open new avenues for the metabolic engineering of plants to enhance their aromatic profiles, defense capabilities, and the production of valuable bioactive compounds for human use.

References

-

Phenylpropanoid biosynthesis – Knowledge and References - Taylor & Francis.

-

Biosynthesis and Regulation of Phenylpropanoids in Plants - Taylor & Francis.

-

Phenylpropanoid - Wikipedia.

-

Biosynthesis and Regulation of Phenylpropanoids in Plants - ResearchGate.

-

S-Adenosyl-L-methionine:salicylic Acid Carboxyl Methyltransferase, an Enzyme Involved in Floral Scent Production and Plant Defense, Represents a New Class of Plant Methyltransferases - PubMed.

-

caffeate O-methyltransferase - M-CSA Mechanism and Catalytic Site Atlas.

-

Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC - NIH.

-

Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC.

-

Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - MDPI.

-

Biosynthesis, Metabolic Regulation and Bioactivity of Phenolic Acids in Plant Food Materials .

-

Biosynthesis and metabolic actions of simple phenolic acids in plants - ResearchGate.

-

Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - NIH.

-

Lipase-Catalyzed Synthesis of Caffeic Acid Bornyl Ester - OUCI.

-

Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis - PubMed Central.

-

(PDF) S-Adenosyl–Methionine: Salicylic Acid Carboxyl Methyltransferase, an Enzyme Involved in Floral Scent Production and Plant Defense, Represents a New Class of Plant Methyltransferases - ResearchGate.

-

This compound production by A‐domain_CAR at different pH levels (8.0...) - ResearchGate.

-

Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases - PubMed.

-

Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - Frontiers.

-

Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC - NIH.

-

Roles of S-Adenosylmethionine and Its Derivatives in Salt Tolerance of Cotton - MDPI.

-

Discovery of Plant Enzymes for DNA Regulation in Crops | Technology Networks .

-

This compound - Wikipedia.

-

Carboxylic Acid Reductase Can Catalyze Ester Synthesis in Aqueous Environments .

-

Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - MDPI.

-

Overview of Phenolic Compounds & Their Biosynthesis - YouTube.

-

Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables - Frontiers.

-

Is there any enzyme that converts carboxylic acid group to methyl group? - Quora.

-

Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed.

-

A parameter study of ultrasound assisted enzymatic esterification - PMC - NIH.

-

This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PMC - NIH.

-

This compound and some plant constituents inhibit age-related inflammation: effects on senescence-associated secretory phenotype (SASP) formation - PubMed.

-

Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - NIH.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme involved in floral scent production and plant defense, represents a new class of plant methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme Action in the Regulation of Plant Hormone Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caffeate O-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent [mdpi.com]

- 8. Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Isolation of Methyl Caffeate from Solanum torvum

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, and characterization of methyl caffeate from the fruits of Solanum torvum. This document is structured to offer not only procedural steps but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the process for robust and reproducible results.

Introduction: Solanum torvum - A Reservoir of Bioactive Compounds

Solanum torvum, commonly known as turkey berry, devil's fig, or prickly nightshade, is a perennial shrub belonging to the Solanaceae family.[1] Traditionally, various parts of this plant have been used in folk medicine across tropical and subtropical regions to treat a range of ailments including fever, wounds, tooth decay, and hypertension.[2][3] Modern phytochemical investigations have revealed that S. torvum is a rich source of diverse bioactive compounds, such as alkaloids, flavonoids, saponins, tannins, and steroidal glycosides, which are believed to be responsible for its wide array of pharmacological effects.[4][5][6]

Among the numerous compounds isolated from S. torvum, this compound, an ester of caffeic acid, has garnered significant scientific interest. This phenolic compound has been identified as a potent bioactive molecule with a range of therapeutic properties, including antimicrobial, antimycobacterial, and anticancer activities.[7][8] This guide will focus on the systematic approach to isolating and identifying this compound from the fruits of S. torvum.

Phytochemical Landscape of Solanum torvum

A preliminary phytochemical screening of Solanum torvum extracts is a critical first step to confirm the presence of various classes of secondary metabolites. This not only validates the potential for isolating specific compounds but also helps in devising an appropriate extraction and purification strategy.

Recommended Preliminary Screening Protocol

A methanolic extract of dried S. torvum fruit powder is typically used for preliminary phytochemical analysis. Standard qualitative tests can be performed to detect the presence of key phytochemical classes.

Table 1: Qualitative Phytochemical Screening of Solanum torvum Fruit Extract

| Phytochemical Class | Test Method | Expected Observation |

| Alkaloids | Dragendorff's or Mayer's Test | Formation of a reddish-brown or cream-colored precipitate, respectively. |

| Flavonoids | Alkaline Reagent Test | Development of an intense yellow color that turns colorless upon addition of acid. |

| Phenols | Ferric Chloride Test | Formation of a bluish-black or greenish-black coloration. |

| Saponins | Froth Test | Persistent frothing upon vigorous shaking of the extract with water. |

| Tannins | Gelatin Test | Formation of a white precipitate when the extract is treated with a gelatin solution. |

| Steroids | Salkowski's Test | Appearance of a red color in the chloroform layer and a greenish fluorescence in the acid layer. |

| Terpenoids | Chloroform and Sulfuric Acid Test | A reddish-brown coloration at the interface. |

Rationale for Solvent Choice: Methanol is a polar solvent that is effective in extracting a broad spectrum of polar and moderately non-polar secondary metabolites, including phenolic compounds like this compound.

A Step-by-Step Guide to the Isolation of this compound

The isolation of this compound from S. torvum is a multi-step process that begins with the careful preparation of the plant material, followed by extraction and chromatographic purification.

Diagram 1: Workflow for the Isolation of this compound

Caption: A schematic overview of the key stages in the isolation of this compound from Solanum torvum fruits.

Plant Material Preparation

-

Collection: Fresh, unripe fruits of Solanum torvum should be collected. The developmental stage of the fruit can influence the concentration of secondary metabolites.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for taxonomic identification and future reference.

-

Drying: The fruits should be washed thoroughly and dried. Air-drying in the shade is a gentle method, though a temperature-controlled oven at 40-50°C can expedite the process without significant degradation of thermolabile compounds.

-

Pulverization: The dried fruits are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Bioactive Compounds

Causality behind Experimental Choices: A methanolic extraction is recommended due to the polarity of this compound. Soxhlet extraction, a continuous extraction method, is highly efficient in exhausting the plant material of the target compound.

Protocol for Methanolic Extraction:

-

Accurately weigh approximately 500 g of the dried fruit powder.

-

Place the powder in a large cellulose thimble and insert it into a Soxhlet extractor.

-

Extract the powder with methanol (2.5 L) for approximately 48 hours or until the solvent in the siphon tube runs clear.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Chromatographic Purification

Trustworthiness through a Self-Validating System: Column chromatography is a robust technique for separating compounds from a complex mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase. The use of a gradient elution, where the polarity of the mobile phase is gradually increased, allows for the sequential separation of compounds with varying polarities.

Protocol for Silica Gel Column Chromatography:

-

Column Packing: Prepare a slurry of silica gel (100-200 mesh) in hexane and carefully pack it into a glass column (e.g., 60 cm length x 4 cm diameter) to a height of approximately 45 cm. Allow the silica gel to settle completely, ensuring no air bubbles are trapped.

-

Sample Loading: Adsorb a portion of the crude methanolic extract (e.g., 10 g) onto a small amount of silica gel (e.g., 20 g) to create a dry powder. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. A representative gradient is outlined in Table 2.

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 25 mL) and monitor the eluate for the presence of compounds using Thin Layer Chromatography (TLC).

Table 2: Representative Solvent Gradient for Column Chromatography

| Step | Hexane (%) | Ethyl Acetate (%) | Rationale |

| 1 | 100 | 0 | Elute non-polar compounds. |

| 2 | 95 | 5 | Gradually increase polarity. |

| 3 | 90 | 10 | Continue to increase polarity. |

| 4 | 85 | 15 | Elute compounds of intermediate polarity. |

| 5 | 80 | 20 | Expected elution range for this compound. |

| 6 | 70 | 30 | Further increase in polarity. |

| 7 | 50 | 50 | Elute more polar compounds. |

| 8 | 0 | 100 | Wash the column of highly polar compounds. |

Note: The optimal solvent gradient may require some empirical optimization based on the specific characteristics of the crude extract.

Purity Assessment and Compound Identification

Authoritative Grounding: Fractions containing the compound of interest, as identified by TLC (visualized under UV light at 254 nm and/or with a suitable staining reagent), are pooled and concentrated. The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.

Diagram 2: Chemical Structure of this compound

Sources

- 1. journalijsra.com [journalijsra.com]

- 2. In vitro and in silico analysis of Solanum torvum fruit and this compound interaction with cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Antimycobacterial Activities of this compound Isolated from Solanum torvum Swartz. Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arcjournals.org [arcjournals.org]

- 6. Phytochemical Screening And Evaluation Ofantioxidant Activity Of Fruit Extracts of solanum torvum swartz | International Journal of Current Research [journalcra.com]

- 7. This compound | 3843-74-1 [chemicalbook.com]

- 8. This compound | 3843-74-1 | FM46133 | Biosynth [biosynth.com]

A Technical Guide to the Basic Biological Activities of Methyl Caffeate for Researchers and Drug Development Professionals

Introduction

Methyl Caffeate, a methyl ester of caffeic acid, is a naturally occurring phenolic compound found in various plant species. As a derivative of caffeic acid, it belongs to the class of hydroxycinnamates, which are well-regarded for their diverse biological activities. This technical guide provides an in-depth exploration of the core biological functions of this compound, offering a valuable resource for researchers, scientists, and professionals in the field of drug development. This document will delve into the mechanistic underpinnings of its antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties, supported by experimental evidence and detailed protocols.

Antioxidant Activity: A Foundation of its Therapeutic Potential

The antioxidant capacity of this compound is a cornerstone of its various biological effects, stemming from its phenolic structure which enables it to scavenge free radicals and chelate metal ions.

Mechanism of Action

This compound's antioxidant activity is primarily attributed to its catechol group (3,4-dihydroxybenzene), which can donate hydrogen atoms to neutralize free radicals, thereby interrupting the oxidative chain reactions. This mechanism is central to its ability to protect cells and tissues from oxidative damage.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of this compound can be quantified using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are among the most common.

| Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| DPPH Radical Scavenging | ~19.49 - 32.89 | L-Ascorbic Acid | ~32.89 |

| NBT Superoxide Scavenging | ~9.92 - 13.19 | Allopurinol | ~7.03 |

Note: The provided IC50 values are approximate ranges based on available literature and may vary depending on specific experimental conditions. It is crucial to determine these values under your laboratory's standardized conditions.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the DPPH radical scavenging activity of this compound.[2][3][4][5][6]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-